Comparative Pungency on the Scoville Scale: Homocapsaicin vs. Capsaicin
Homocapsaicin exhibits significantly lower pungency than the primary capsaicinoid, capsaicin. This is a key differentiator for applications where TRPV1 agonism is desired but with a reduced sensory heat profile [1].
| Evidence Dimension | Pungency (Scoville Heat Units) |
|---|---|
| Target Compound Data | 8,600,000 SHU |
| Comparator Or Baseline | Capsaicin: 16,000,000 SHU |
| Quantified Difference | Approximately 50% lower pungency than capsaicin |
| Conditions | Standard Scoville Organoleptic Test / Analytical Conversion from Capsaicinoid Concentration |
Why This Matters
This quantitative difference is critical for product development in the food and pharmaceutical industries, where precise control over heat intensity is a key performance parameter.
- [1] Homocapsaicin. (2005, April 8). In Wikipedia. Retrieved April 17, 2026, from https://en.wikipedia.org/wiki/Homocapsaicin View Source
